1,2-Bis(dichloroboryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dichloroboryl)benzene is an organoboron compound characterized by the presence of two dichloroboryl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloroboryl)benzene can be synthesized through several methods. One common approach involves the hydrolysis of this compound . Another method includes a Br/Li exchange reaction of 2-(2-bromophenyl)butyl [1,3,6,2]dioxazaborocan, followed by quenching the aryllithium intermediate with trimethyl borate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: The dichloroboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, fluorides, and chlorides. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and specific temperature controls to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
1,2-Bis(dichloroboryl)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying boron-related biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2-bis(dichloroboryl)benzene involves its ability to form bifurcated triel bonds with hydride and halide anions. These interactions influence the geometry of the compound, leading to various configurations such as trigonal and tetrahedral structures . The molecular targets and pathways involved in its action are primarily related to its Lewis acid properties and the formation of stable complexes with electron-rich sites .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dichloroboryl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(dichloromethyl)benzene: Contains dichloromethyl groups instead of dichloroboryl groups.
Uniqueness
1,2-Bis(dichloroboryl)benzene is unique due to its ability to form bifurcated triel bonds and its versatile reactivity with various anions. This makes it a valuable compound for studying triel bonding interactions and for applications in synthetic chemistry .
Properties
CAS No. |
107134-81-6 |
---|---|
Molecular Formula |
C6H4B2Cl4 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
dichloro-(2-dichloroboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H |
InChI Key |
LPNVMMAZYMHBGH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1B(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.